molecular formula C13H16N2O4S B2516390 4-(3,4-dimethoxyphenyl)-3-methyl-1-(methylsulfonyl)-1H-pyrazole CAS No. 321526-12-9

4-(3,4-dimethoxyphenyl)-3-methyl-1-(methylsulfonyl)-1H-pyrazole

Cat. No.: B2516390
CAS No.: 321526-12-9
M. Wt: 296.34
InChI Key: ZAGUHTKXDZRBBI-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-3-methyl-1-(methylsulfonyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group, a methyl group, and a methylsulfonyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-3-methyl-1-(methylsulfonyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-ketoester. In this case, the starting materials would include 3,4-dimethoxyacetophenone and methylsulfonylacetone.

    Substitution Reactions: The introduction of the 3,4-dimethoxyphenyl group and the methylsulfonyl group can be achieved through substitution reactions. For example, the reaction of 3,4-dimethoxyacetophenone with hydrazine hydrate in the presence of an acid catalyst can yield the desired pyrazole derivative.

    Purification: The final product is typically purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-3-methyl-1-(methylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methylthio derivatives.

    Substitution: Nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-3-methyl-1-(methylsulfonyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-3-methyl-1-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    3,4-Dimethoxyphenylpropanoic acid: A phenylpropanoic acid derivative with methoxy groups at the 3 and 4 positions.

    1-(3,4-Dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one: A chalcone derivative with similar structural features.

Uniqueness

4-(3,4-Dimethoxyphenyl)-3-methyl-1-(methylsulfonyl)-1H-pyrazole is unique due to the presence of both the pyrazole ring and the methylsulfonyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-3-methyl-1-methylsulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-9-11(8-15(14-9)20(4,16)17)10-5-6-12(18-2)13(7-10)19-3/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGUHTKXDZRBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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